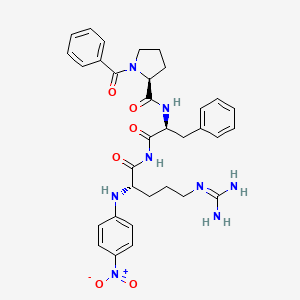
Chromozym PK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromozym PK is a chromogenic substrate for factor XII assay.
Aplicaciones Científicas De Investigación
Enzymatic Assays for Plasma Kallikrein
Chromozym PK serves as a critical tool for measuring the activity of plasma kallikrein through a chromogenic assay. The substrate is cleaved by plasma kallikrein to release 4-nitraniline, which can be quantitatively measured at 405 nm. This assay is essential for:
- Determining Serine Protease Activity : this compound is specifically designed to assess the activity of serine proteases, particularly plasma kallikrein in citrated plasma samples. It is activated by divalent metal ions such as magnesium and can be used to monitor kallikrein activity under various conditions .
- Clinical Diagnostics : The assay using this compound has been employed to evaluate conditions associated with altered kallikrein activity, such as hypertension and inflammatory diseases. For instance, studies have shown that inhibiting plasma kallikrein mitigates cerebral hematoma expansion in experimental hypertension models .
Research on Disease Mechanisms
This compound has been instrumental in elucidating the role of plasma kallikrein in various pathological states:
- Alzheimer's Disease : Research has demonstrated that misfolded proteins can activate factor XII, leading to kallikrein generation from prekallikrein. This process is monitored using this compound, revealing insights into the neuroinflammatory processes associated with Alzheimer's disease .
- Wound Healing and Inflammation : The activity of plasma kallikrein in wound exudates has been assessed using this compound. It helps understand the proteolytic processes involved in wound healing and inflammation, highlighting its role in generating bioactive peptides like bradykinin from kininogen .
Therapeutic Insights
The applications of this compound extend into therapeutic research:
- Anticoagulant Development : Studies utilizing this compound have contributed to the development of supramolecular anticoagulants that can be reversibly activated or inhibited. These findings are crucial for designing new therapeutic agents that target coagulation pathways effectively .
- Kallikrein Inhibitors : The substrate has been used to evaluate the efficacy of novel kallikrein inhibitors derived from natural sources or synthesized compounds. This research is vital for developing treatments for conditions characterized by excessive kallikrein activity, such as thrombosis and certain inflammatory diseases .
Data Summary Table
Case Studies
-
Alzheimer's Disease Mechanism Study :
A study explored how aggregated amyloid beta (Aβ) activates factor XII, leading to increased plasma kallikrein activity measured via this compound. The findings suggest a link between neuroinflammation and cognitive decline, emphasizing the substrate's role in understanding Alzheimer's pathology . -
Wound Healing Assessment :
Research utilizing this compound demonstrated that plasma kallikrein plays a significant role in wound healing processes by generating bradykinin from kininogen. This study highlighted the substrate's utility in evaluating proteolytic activity within biological fluids during tissue repair .
Propiedades
Número CAS |
58840-30-5 |
|---|---|
Fórmula molecular |
C33H38N8O6 |
Peso molecular |
642.7 g/mol |
Nombre IUPAC |
(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H38N8O6/c34-33(35)36-19-7-13-26(37-24-15-17-25(18-16-24)41(46)47)29(42)39-30(43)27(21-22-9-3-1-4-10-22)38-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23/h1-6,9-12,15-18,26-28,37H,7-8,13-14,19-21H2,(H,38,44)(H4,34,35,36)(H,39,42,43)/t26-,27-,28-/m0/s1 |
Clave InChI |
GAMRKVOQYKERQN-KCHLEUMXSA-N |
SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |
Apariencia |
Solid powder |
Key on ui other cas no. |
58840-30-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
enzoyl-Pro-Phe-Arg-p-nitroanilide benzoyl-prolyl-phenylalanyl-arginine-p-nitroanilide Chromozym PK chromozym PK monohydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















